molecular formula C9H14O5 B031209 (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one CAS No. 22596-25-4

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one

Cat. No. B031209
CAS RN: 22596-25-4
M. Wt: 202.2 g/mol
InChI Key: VUNSMQXGBMXONE-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one, also known as MDPO, is a synthetic compound that has been studied for its potential applications in various scientific fields. MDPO has a unique chemical structure that makes it an interesting molecule to study. In

Mechanism Of Action

The mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is not fully understood. However, it has been suggested that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one may exert its effects through the modulation of oxidative stress and inflammation. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.

Biochemical And Physiological Effects

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect cells from oxidative stress-induced damage and inhibit the proliferation of cancer cells. In vivo studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect against ischemia/reperfusion injury, reduce inflammation, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one. One area of research could focus on the development of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one analogs with improved solubility and bioavailability. Another area of research could focus on investigating the potential use of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one and its potential use as a probe in biological systems.

Synthesis Methods

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can be synthesized through a multi-step process starting from 2,3-dimethyl-1,4-benzoquinone. The first step involves the conversion of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-1,4-benzoquinol. This is followed by the reaction of 2,3-dimethyl-1,4-benzoquinol with methanol and acetic anhydride to form the intermediate compound, (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran. The final step involves the conversion of (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran to (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one through a reaction with oxalyl chloride and triethylamine.

Scientific Research Applications

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has also been studied for its potential use as a probe in biological systems.

properties

CAS RN

22596-25-4

Product Name

(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one

Molecular Formula

C9H14O5

Molecular Weight

202.2 g/mol

IUPAC Name

(3aS,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1

InChI Key

VUNSMQXGBMXONE-FXQIFTODSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)C(=O)CO[C@@H]2OC)C

SMILES

CC1(OC2C(O1)C(=O)COC2OC)C

Canonical SMILES

CC1(OC2C(O1)C(=O)COC2OC)C

synonyms

4H-1,3-Dioxolo[4,5-c]pyran, β-L-erythro-pentopyranosid-4-ulose Deriv;  β-2,3-O-Isopropylidene-L-erythro-pentopyranosid-4-ulose; 

Origin of Product

United States

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